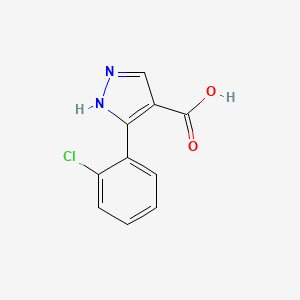

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXALKIHVJHCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Condensation with 1-(2-chlorophenyl)-3-oxopropanenitrile or Analogues

A common route involves reacting 2-chlorophenyl-substituted β-dicarbonyl or related precursors with hydrazine derivatives to form the pyrazole ring. For example:

- Step 1: Synthesis of 1-(2-chlorophenyl)-3-oxopropanenitrile or related ketone intermediates.

- Step 2: Cyclocondensation with hydrazine hydrate or substituted hydrazines under reflux in ethanol or DMF to yield 5-(2-chlorophenyl)-1H-pyrazole derivatives.

- Step 3: Oxidation or hydrolysis to convert nitrile or ester groups to the carboxylic acid at the 4-position.

This method offers moderate to good yields (60–90%) with high regioselectivity and is amenable to scale-up.

One-Pot Cyclocondensation Using α-Benzotriazolylenones and Hydrazines

Katritzky et al. described a regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to produce 1,3,5-trisubstituted pyrazoles, which can be adapted for 5-(2-chlorophenyl) substitution by using appropriate arylhydrazines. This method enables access to tetrasubstituted pyrazoles with yields ranging from 50% to 94%.

Cyclization via In Situ Generated Carbonyl Derivatives

Harigae and co-workers reported a one-pot synthesis of 3,5-disubstituted pyrazoles by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, yielding pyrazoles with high regioselectivity and yields of 68–99%. This approach can be tailored to introduce the 2-chlorophenyl group at the 5-position.

Hydrolysis of Pyrazole Esters to Carboxylic Acids

Hydrolysis of esters such as ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate under alkaline conditions (NaOH aqueous solution, 70–80 °C, 4–6 hours) followed by acidification is a standard method to obtain the free carboxylic acid. This step requires careful pH control to optimize yield and purity.

Detailed Example Synthesis from Patent CN111138289B

A recent industrially relevant synthesis involves:

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1 | Reaction of 2-chlorophenyl hydrazine with diacetyl or equivalent ketone in ethanol | Formation of pyrazole intermediate | Not specified |

| 2 | Hydrolysis of pyrazole ester in aqueous NaOH (pH ~12), 70–80 °C, 5–6 h | Conversion to 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | 96.5–98.1% yield; 98.5–98.75% purity |

| 3 | Acidification to pH 2–3 with HCl, isolation by filtration and drying | Solid acid product obtained | High purity off-white solid |

This method avoids hazardous reagents like ethyl diazoacetate and transition metal catalysts, making it suitable for industrial scale-up with minimal environmental impact.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydrazine condensation with β-dicarbonyls | 2-chlorophenyl hydrazine, diketones | Reflux in ethanol or DMF | 60–90 | >95 | Simple, good regioselectivity | Moderate reaction time |

| α-Benzotriazolylenone condensation | α-Benzotriazolylenones, hydrazines | Room temp to 60 °C | 50–94 | Not always reported | High regioselectivity, tetrasubstituted access | Requires specialized reagents |

| One-pot alkyne-aldehyde-hydrazine cyclization | Terminal alkynes, aromatic aldehydes, I2, hydrazines | 1 pot, mild conditions | 68–99 | High | Practical, high yield | Limited substrate scope |

| Ester hydrolysis | Pyrazole esters, NaOH, HCl | 70–80 °C, 4–6 h | 96.5–98.1 | 98.5–98.75 | High yield, industrially viable | Requires careful pH control |

Research Findings and Notes

- Industrially scalable processes emphasize avoiding toxic reagents and minimizing solvent use.

- Hydrolysis steps require precise pH adjustment to prevent product loss due to solubility issues.

- Transition metal catalysts and explosive reagents like ethyl diazoacetate are generally avoided due to safety and cost concerns.

- The regioselectivity of pyrazole formation is influenced by the nature of hydrazine and carbonyl precursors.

- Purification typically involves filtration, washing, and recrystallization; chromatographic methods are less favored for scale-up.

Chemical Reactions Analysis

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-derived reactions, enabling the synthesis of pharmacologically relevant derivatives.

Key reactions and conditions:

Mechanistic highlights:

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution .

-

Amide derivatives show enhanced bioavailability compared to the parent acid, with electron-withdrawing groups on the amine improving metabolic stability .

Pyrazole Ring Modifications

The 1H-pyrazole ring undergoes regioselective transformations at N-1 and C-3/C-5 positions.

Documented transformations:

Key observations:

-

N-Alkylation occurs preferentially at the pyrazole N-1 position due to lower steric hindrance .

-

Nitration at C-3 is favored over C-5 by a 4:1 ratio, as demonstrated by X-ray crystallographic analysis of analogous compounds .

Chlorophenyl Ring Reactivity

The 2-chlorophenyl group participates in cross-coupling and substitution reactions.

Catalytic transformations:

Limitations:

-

The ortho-chlorine exhibits reduced reactivity in nucleophilic substitutions compared to para-substituted analogues due to steric constraints .

-

Coupling reactions require elevated temperatures (>100°C) for effective transmetallation .

Decarboxylation Pathways

Thermal and catalytic decarboxylation provides access to simpler pyrazole architectures.

Experimental data:

Mechanistic pathway:

Decarboxylation proceeds through a six-membered cyclic transition state, with the carboxylic acid proton transferring to the pyrazole N-2 position during CO₂ elimination .

Biological Activity Correlation

Reaction products demonstrate structure-dependent pharmacological effects:

Structure-activity relationships:

-

Esterification improves membrane permeability but reduces target binding affinity .

-

Electron-withdrawing groups at C-3 enhance anticancer activity through ROS generation mechanisms .

This systematic analysis demonstrates the compound's versatility as a synthetic intermediate, with reactivity patterns informed by both electronic effects and steric demands. Recent advances in transition-metal catalysis continue to expand its derivatization potential for pharmaceutical and materials science applications.

Scientific Research Applications

Agricultural Chemistry

- Herbicides and Fungicides : The compound serves as a key ingredient in the development of agrochemicals aimed at enhancing crop protection against pests and diseases. Its effectiveness in this area is attributed to its ability to interact with biological targets in plants .

- Case Study : Research has shown that derivatives of this compound exhibit potent herbicidal activity, making them valuable in sustainable agricultural practices.

Pharmaceutical Development

- Anti-inflammatory and Analgesic Properties : 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is being explored for its potential in developing medications that alleviate pain and reduce inflammation. The structural features of this compound allow it to modulate biological pathways effectively.

- Case Study : Investigations into its derivatives have revealed promising results in preclinical trials for treating inflammatory diseases.

Material Science

- Polymer Synthesis : This compound can be utilized in synthesizing advanced materials, including polymers and coatings that offer enhanced durability and resistance to environmental factors .

- Case Study : Research indicates that incorporating this compound into polymer matrices improves mechanical properties and thermal stability.

Biochemical Research

- Enzyme Inhibition Studies : The compound is used to study enzyme interactions and receptor binding mechanisms, contributing to the understanding of various biological processes and disease mechanisms.

- Case Study : Studies have demonstrated its ability to inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent.

Environmental Science

- Pollutant Assessment : The compound plays a role in evaluating the effects of chemical pollutants on ecosystems, aiding in developing remediation strategies .

- Case Study : Research has focused on its interactions with environmental contaminants, providing insights into bioremediation techniques.

Data Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Agricultural Chemistry | Development of herbicides/fungicides | Potent herbicidal activity observed |

| Pharmaceutical Development | Potential anti-inflammatory/analgesic medications | Promising preclinical trial results |

| Material Science | Synthesis of advanced polymers and coatings | Improved mechanical properties reported |

| Biochemical Research | Studies on enzyme inhibition and receptor interactions | Significant enzyme inhibition demonstrated |

| Environmental Science | Assessment of pollutant impacts | Insights into bioremediation techniques |

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2-chlorophenyl group in the target compound contrasts with analogs bearing 4-chlorophenyl (e.g., ) or dichlorophenyl groups (). Substituent position affects steric hindrance and electronic interactions with biological targets .

- Functional Groups : Trifluoromethyl (CF₃) groups enhance metabolic stability and electron-withdrawing effects, as seen in and . Carboxylic acid esters (e.g., methyl esters) are often prodrug forms to improve bioavailability .

- Biological Activity : Dichlorophenyl-substituted pyrazoles () exhibit potent receptor antagonism, while bromopyridine derivatives () target enzyme inhibition.

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2–3) enables salt formation and enhances solubility in polar solvents. Substituents like CF₃ () lower pKa further, increasing acidity .

- Lipophilicity : Methyl or benzyl groups (e.g., ) increase logP values, favoring membrane permeability but reducing aqueous solubility.

- Thermal Stability : Pyrazole rings with halogen substituents (Cl, Br) generally exhibit higher thermal stability due to strong C–X bonds .

Biological Activity

5-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.

This compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid functional group. The presence of these moieties contributes to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated their efficacy against different cancer cell lines.

Case Study: Antitumor Activity

A study on pyrazole derivatives highlighted their potential against multiple cancer types. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 26 | Induction of apoptosis |

| Similar Pyrazole Derivative | MCF7 | 3.79 | Cell cycle arrest |

| Another Derivative | HCT116 | 1.1 | Inhibition of kinase activity |

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties, which are crucial in treating conditions characterized by chronic inflammation. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. The chlorophenyl substitution enhances the compound's binding affinity to COX enzymes, leading to reduced prostaglandin synthesis .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial properties against various pathogens.

Research Findings

Studies have shown that pyrazole derivatives can inhibit bacterial growth effectively. For example, compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

| Pathogen | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial Inhibition | 32 µg/mL |

| Escherichia coli | Bacterial Inhibition | 64 µg/mL |

Q & A

Q. What are the optimized synthetic routes for 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters, followed by hydrolysis. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA to form pyrazole-4-carboxylate intermediates, which are hydrolyzed under basic conditions to yield carboxylic acids . Key considerations include reaction temperature (80–100°C) and solvent selection (e.g., ethanol for cyclocondensation). Regioselectivity in pyrazole ring formation can be controlled by substituent electronic effects .

Q. How can structural characterization be performed to confirm the compound’s identity?

- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å, C-Cl at ~1.73 Å) and dihedral angles (e.g., pyrazole-phenyl torsion angle ~15–25°) to confirm stereochemistry .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- NMR : Use -NMR to verify aromatic proton splitting patterns (e.g., para-substituted chlorophenyl protons as doublets at δ 7.4–7.6 ppm) .

Q. What experimental methods assess solubility and stability for formulation studies?

- Solubility : Perform shake-flask assays in PBS (pH 7.4) or DMSO, measuring UV-Vis absorbance at λ_max (~260–280 nm) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents at the 1-position favor 4-carboxylic acid formation. Computational modeling (DFT at B3LYP/6-311++G** level) predicts transition-state energies to optimize reaction pathways . Adjusting pH during hydrolysis (e.g., NaOH vs. KOH) can also modulate carboxylate intermediate stability .

Q. What strategies resolve contradictions in spectral data across studies?

Discrepancies in -NMR chemical shifts (e.g., carbonyl carbons varying by ±3 ppm) may arise from solvent polarity or hydrogen bonding. Control experiments with deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can clarify these effects .

Q. How does computational modeling predict bioactivity and reaction mechanisms?

- Molecular docking : Screen against COX-2 or CB1 receptors using AutoDock Vina to identify binding affinities (ΔG values < −8 kcal/mol suggest strong interactions) .

- DFT studies : Calculate Fukui indices to map electrophilic/nucleophilic sites, guiding functionalization (e.g., chlorophenyl group as electron-withdrawing) .

Q. What methodologies evaluate structure-activity relationships (SAR) for drug discovery?

- Analog synthesis : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects on IC₅₀ (e.g., via MTT assays in cancer cell lines) .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carboxylic acid group) .

Q. How are isotopic labeling and kinetic studies applied to mechanistic analysis?

- -labeling : Track carboxylate formation during hydrolysis via mass spectrometry (e.g., m/z shifts of +2 for -incorporated products) .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps (e.g., C-N bond cleavage in cyclocondensation) .

Q. What advanced crystallographic techniques resolve polymorphism or co-crystal formation?

Q. How is in silico toxicity profiling performed to prioritize lead compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.